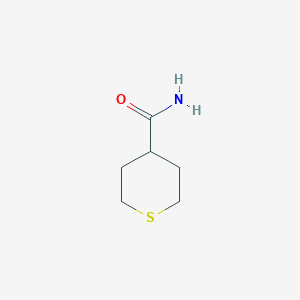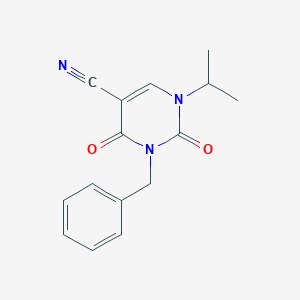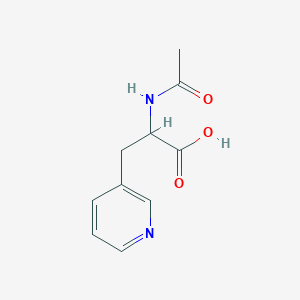
2-Acetylamino-3-pyridin-3-yl-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylamino-3-pyridin-3-yl-propionic acid, also known as AP3, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of the amino acid cysteine and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
2-Acetylamino-3-pyridin-3-yl-propionic acid works by binding to the glutamate receptor and modulating its activity. This receptor is involved in many physiological processes, including learning and memory. By modulating its activity, 2-Acetylamino-3-pyridin-3-yl-propionic acid has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
Biochemische Und Physiologische Effekte
2-Acetylamino-3-pyridin-3-yl-propionic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against glutamate-induced toxicity in neuronal cells and to improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-Acetylamino-3-pyridin-3-yl-propionic acid has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Acetylamino-3-pyridin-3-yl-propionic acid in lab experiments is that it has been well-studied and its synthesis method is reliable. Additionally, 2-Acetylamino-3-pyridin-3-yl-propionic acid has been shown to have a variety of biochemical and physiological effects, making it useful in many different types of research studies. However, one limitation of using 2-Acetylamino-3-pyridin-3-yl-propionic acid is that it can be expensive to synthesize, which may limit its use in some research studies.
Zukünftige Richtungen
There are many potential future directions for research on 2-Acetylamino-3-pyridin-3-yl-propionic acid. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-Acetylamino-3-pyridin-3-yl-propionic acid may be useful in treating other neurological disorders such as epilepsy and traumatic brain injury. Further research is also needed to fully understand the mechanism of action of 2-Acetylamino-3-pyridin-3-yl-propionic acid and to identify any potential side effects of its use.
In conclusion, 2-Acetylamino-3-pyridin-3-yl-propionic acid is a chemical compound that has been studied extensively for its potential use in scientific research. Its ability to modulate the activity of glutamate receptors has made it a valuable tool in the study of neurological diseases and other physiological processes. While there are some limitations to its use, 2-Acetylamino-3-pyridin-3-yl-propionic acid has the potential to be a valuable tool in many different types of research studies.
Synthesemethoden
The synthesis of 2-Acetylamino-3-pyridin-3-yl-propionic acid involves the reaction of cysteine with acetic anhydride and pyridine. The resulting product is then purified using column chromatography. This synthesis method has been used successfully in many research studies and is considered to be reliable.
Wissenschaftliche Forschungsanwendungen
2-Acetylamino-3-pyridin-3-yl-propionic acid has been used in a variety of scientific research studies due to its ability to modulate the activity of glutamate receptors. This compound has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
170092-30-5 |
|---|---|
Produktname |
2-Acetylamino-3-pyridin-3-yl-propionic acid |
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-acetamido-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
YPRICIIQJIPLOM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CN=CC=C1)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CN=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




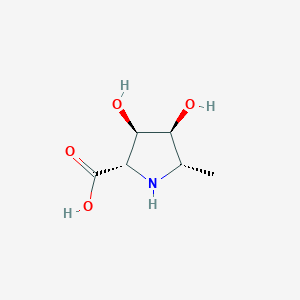
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
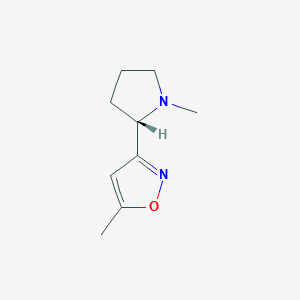
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)
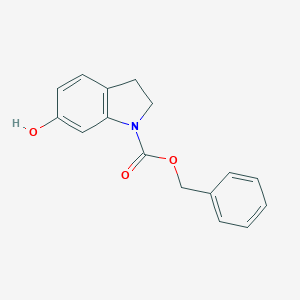

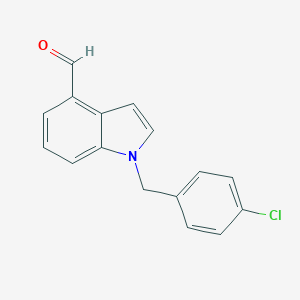
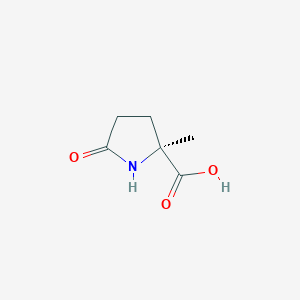

![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)
